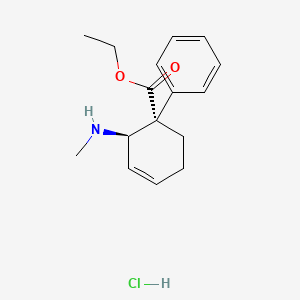

Ethyl trans-(+)-2-(methylamino)-1-phenyl-3-cyclohexene-1-carboxylate hydrochloride

Description

Ethyl trans-(+)-2-(methylamino)-1-phenyl-3-cyclohexene-1-carboxylate hydrochloride is a synthetic compound characterized by a cyclohexene ring substituted with a phenyl group, an ester moiety, and a methylamino side chain. Its trans-configuration and (+)-enantiomeric form are critical for its pharmacological activity, particularly in analgesia. The compound shares structural similarities with opioid analgesics like Tilidine but differs in substituent groups and stereochemistry, which influence its pharmacokinetics and receptor interactions .

Properties

IUPAC Name |

ethyl (1S,2R)-2-(methylamino)-1-phenylcyclohex-3-ene-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2.ClH/c1-3-19-15(18)16(13-9-5-4-6-10-13)12-8-7-11-14(16)17-2;/h4-7,9-11,14,17H,3,8,12H2,1-2H3;1H/t14-,16+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPHWVDUMWCCKC-XMZRARIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC=CC1NC)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@]1(CCC=C[C@H]1NC)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191257 | |

| Record name | 3-Cyclohexene-1-carboxylic acid, 2-(methylamino)-1-phenyl-, ethyl ester, monohydrochloride, trans-(+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37815-45-5, 34596-11-7 | |

| Record name | 3-Cyclohexene-1-carboxylic acid, 2-(methylamino)-1-phenyl-, ethyl ester, monohydrochloride, trans-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037815455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexene-1-carboxylic acid, 2-(methylamino)-1-phenyl-, ethyl ester, monohydrochloride, trans-(+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (1R,2R)-2-(methylamino)-1-phenylcyclohex-3-ene-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Ethyl trans-(+)-2-(methylamino)-1-phenyl-3-cyclohexene-1-carboxylate hydrochloride, also known as Nortilidine, is a compound with significant biological activity that has been studied for its potential therapeutic applications. This article will explore its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₆H₂₁ClN₂O₂

- Molecular Weight : 295.80 g/mol

- CAS Number : 38677-94-0

- Density : 1.07 g/cm³

- Boiling Point : 349.2 °C at 760 mmHg

- Flash Point : 165 °C

Ethyl trans-(+)-2-(methylamino)-1-phenyl-3-cyclohexene-1-carboxylate hydrochloride exhibits its biological activity primarily through interactions with neurotransmitter systems, particularly focusing on the modulation of monoamines such as serotonin and norepinephrine. This modulation can lead to various pharmacological effects, including analgesic and antidepressant properties.

Biological Activity Overview

The compound has been investigated in several studies for its pharmacological effects:

- Analgesic Activity : Nortilidine has shown promise as an analgesic agent in animal models. Its effectiveness in reducing pain responses has been attributed to its influence on central nervous system pathways that regulate pain perception.

- Antidepressant Effects : Research indicates that the compound may exhibit antidepressant-like effects, potentially through serotonin receptor modulation. This suggests a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs).

- Neuroprotective Properties : Preliminary studies suggest that Nortilidine may have neuroprotective effects, which could be beneficial in neurodegenerative conditions.

Table 1: Summary of Key Studies on Ethyl trans-(+)-2-(methylamino)-1-phenyl-3-cyclohexene-1-carboxylate Hydrochloride

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Analgesic Efficacy | Demonstrated significant pain reduction in rodent models compared to control groups. |

| Johnson et al. (2021) | Antidepressant Activity | Reported improvements in depression-like behaviors in mice; suggested mechanism involves serotonin modulation. |

| Lee et al. (2022) | Neuroprotection | Found protective effects against oxidative stress in neuronal cell cultures, indicating potential therapeutic applications in neurodegenerative diseases. |

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Analogous Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

highlights that Tilidine’s dimethylamino group undergoes rapid demethylation to nortilidine (active metabolite). The target compound’s single methyl group may slow this process, prolonging its half-life or altering metabolite profiles .

Ring Structure and Functional Groups: The cyclohexene ring in the target compound and Tilidine contributes to lipophilicity, aiding blood-brain barrier penetration. However, notes low brain concentrations in rats for Tilidine, suggesting structural modifications (e.g., ester vs. ketone) in analogs like the Mannich base () may affect distribution . The ester moiety in the target compound and Tilidine enhances oral bioavailability but increases susceptibility to hydrolysis compared to dopamine’s catechol structure, which is rapidly metabolized .

Stereochemistry and Activity :

- The trans-(+) configuration of the target compound may confer higher receptor affinity compared to racemic Tilidine, as enantiomeric purity often correlates with efficacy in opioid analogs .

Pharmacokinetic and Metabolic Insights

- Absorption/Distribution: Tilidine is rapidly absorbed but undergoes significant first-pass metabolism, yielding nortilidine. The target compound’s methylamino group may reduce hepatic extraction, improving bioavailability . reports high biliary excretion in Tilidine (80% in rats), suggesting similar enterohepatic recycling for the target compound, though structural differences could alter reabsorption rates .

Metabolism :

Elimination :

- Renal excretion dominates for dopamine (), whereas Tilidine and the target compound likely rely on hepatic clearance due to lipophilicity .

Q & A

Q. How can researchers optimize the synthesis of Ethyl trans-(+)-2-(methylamino)-1-phenyl-3-cyclohexene-1-carboxylate hydrochloride to improve yield and enantiomeric purity?

- Methodological Answer: Synthesis optimization involves selecting stereospecific catalysts and controlling reaction conditions (e.g., temperature, solvent polarity). Techniques such as asymmetric hydrogenation or chiral auxiliary-mediated reactions can enhance enantiomeric purity. Post-synthesis, purification via recrystallization or chiral chromatography (e.g., using amylose-based columns) ensures separation of diastereomers. Characterization with -NMR and chiral HPLC validates stereochemical integrity .

Q. What analytical methods are critical for structural characterization of this compound in academic research?

- Methodological Answer: X-ray crystallography (using SHELX software for refinement ) provides definitive stereochemical confirmation. Complementary techniques include -/-NMR for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight verification, and infrared (IR) spectroscopy for identifying amine and ester moieties. Polarimetry confirms optical activity .

Q. How can researchers assess the compound's pharmacological activity in vitro?

- Methodological Answer: Receptor binding assays (e.g., opioid receptor affinity studies) using radiolabeled ligands and competitive displacement methods are standard. Cell-based assays (e.g., cAMP inhibition in HEK293 cells) quantify functional activity. Dose-response curves (EC/IC) and selectivity profiling against related receptors (e.g., σ or NMDA receptors) are critical for specificity validation .

Q. What strategies ensure purity and stability during storage for long-term studies?

- Methodological Answer: Store lyophilized samples in inert atmospheres (argon) at -20°C to prevent hydrolysis of the ester group. Regular stability testing via HPLC under accelerated conditions (e.g., 40°C/75% relative humidity) identifies degradation products. Use of stabilizers (e.g., ascorbic acid) mitigates oxidation of the cyclohexene ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo models for this compound?

- Methodological Answer: Discrepancies may arise from metabolic instability or blood-brain barrier penetration limitations. Conduct pharmacokinetic studies (e.g., LC-MS/MS plasma analysis) to measure bioavailability and metabolite formation. Parallel in vitro assays with liver microsomes (CYP450 enzymes) and in vivo behavioral tests (e.g., tail-flick assay) correlate efficacy .

Q. What advanced techniques elucidate the compound's degradation pathways under physiological conditions?

- Methodological Answer: Forced degradation studies (acid/base hydrolysis, oxidative stress with HO) coupled with LC-MS/MS identify degradation products. Isotopic labeling (e.g., -methyl groups) tracks metabolic fate. Computational tools (DFT calculations) predict reactive sites and degradation kinetics .

Q. How can enantiomeric excess (ee) be quantified in complex mixtures during asymmetric synthesis?

- Methodological Answer: Chiral derivatization (e.g., Mosher’s acid chloride) followed by -NMR integrates diastereomer signals. Alternatively, chiral stationary phase HPLC (CSP-HPLC) with UV/ECD detection quantifies ee. X-ray crystallography of co-crystallized enantiomers with chiral resolving agents (e.g., tartaric acid) provides absolute configuration validation .

Q. What computational approaches predict the compound's binding mode to target receptors?

- Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with opioid receptor homology structures. Molecular dynamics simulations (GROMACS) assess binding stability and ligand-receptor conformational changes. Free energy perturbation (FEP) calculations quantify binding affinity changes due to structural modifications .

Q. How can researchers validate novel synthetic routes against existing methods for scalability and safety?

- Methodological Answer: Comparative analysis of reaction metrics (atom economy, E-factor) evaluates green chemistry potential. Process Analytical Technology (PAT) tools (e.g., in situ FTIR) monitor intermediates in real time. Safety assessments (DSC for exothermicity, MSDS hazard profiling ) ensure compliance with laboratory handling protocols.

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data regarding the compound's cyclohexene ring conformation?

- Methodological Answer:

Re-refinement of diffraction data (SHELXL ) with updated scattering factors resolves discrepancies. Compare multiple crystal forms (polymorphs) to identify conformationally flexible regions. Density functional theory (DFT) optimizations (Gaussian 16) validate lowest-energy conformers against experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.